2,2-Diphenylcyclopropanecarboxylic acid
Description
Significance and Research Context of Cyclopropanecarboxylic Acids
Cyclopropanecarboxylic acids and their derivatives are a class of organic compounds that command significant attention in diverse scientific fields, including pharmaceuticals and agrochemicals. The defining feature of these molecules is the cyclopropane (B1198618) ring, a strained three-membered ring that imparts unique chemical and physical properties.
The incorporation of a cyclopropane ring into larger molecules can substantially alter their biological and chemical characteristics. In medicinal chemistry, this structural motif is often used to enhance the metabolic stability and biological activity of drug candidates. The rigidity and specific stereochemistry of the cyclopropane ring can lead to more potent and selective interactions with biological targets like enzymes and receptors.
Furthermore, these compounds serve as versatile building blocks in organic synthesis. The inherent ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions, providing a pathway to more complex molecular architectures that would be challenging to synthesize through other methods. This reactivity is a key reason for their extensive study and application in the synthesis of natural products and other complex organic molecules.
Historical Perspectives in Organic Synthesis and Stereochemistry
The study of cyclopropane derivatives is deeply rooted in the history of organic chemistry. The first synthesis of a cyclopropane compound was achieved by August Freund in 1881. Freund produced cyclopropane by treating 1,3-dibromopropane (B121459) with sodium, an intramolecular reaction that forged the strained three-membered ring. This foundational discovery was later improved upon in 1887 by Gustavson, who utilized zinc instead of sodium, enhancing the reaction's yield.
The 20th century saw significant advancements in the methods for creating cyclopropane rings, a process known as cyclopropanation. The development of reactions involving carbenes or carbenoids reacting with alkenes became a cornerstone of cyclopropane synthesis. These methods allowed for greater control over the reaction and the types of cyclopropanes that could be produced.
A critical aspect of cyclopropane chemistry is stereochemistry—the three-dimensional arrangement of atoms. The rigid nature of the cyclopropane ring means that substituents can exist in specific spatial arrangements (cis/trans isomers), which often exhibit different physical and biological properties. The ability to control the stereochemical outcome of cyclopropanation reactions has been a major focus of research, leading to the development of highly selective synthetic methods. This control is crucial for synthesizing specific enantiomers of chiral molecules, which is of paramount importance in the pharmaceutical industry.
Overview of Key Research Areas Pertaining to 2,2-Diphenylcyclopropanecarboxylic Acid
Academic research on this compound has focused on several specialized areas, primarily leveraging its unique structural and photochemical properties.
Structural and Crystallographic Studies: A significant area of research has been the detailed analysis of the molecular and crystal structure of this compound and its derivatives. acs.orgacs.org X-ray crystallography has been employed to determine the precise three-dimensional arrangement of atoms, bond lengths, and angles within the molecule. These studies provide fundamental insights into how the phenyl and carboxylic acid groups are oriented with respect to the cyclopropane ring and how the molecules pack together in a solid state. acs.orgacs.org This information is crucial for understanding the compound's physical properties and its behavior in solid-state reactions.
Photochemistry and Photoisomerization: The presence of the diphenylcyclopropane moiety makes this compound a subject of interest in photochemistry. Research has explored the behavior of related diphenylcyclopropane derivatives under photochemical conditions (i.e., in the presence of light). These studies investigate processes like photoisomerization, where light energy is used to convert one stereoisomer of the molecule into another. Understanding these photochemical pathways is important for potential applications in materials science and as molecular switches.
Stereochemistry and Chiral Studies: The stereochemistry of 2,2-diphenylcyclopropane derivatives is another key research focus. The molecule's structure allows for different stereoisomers, and studies have investigated the synthesis and properties of specific enantiomers (non-superimposable mirror images). Research in this area contributes to the broader understanding of how to control and manipulate the three-dimensional structure of cyclopropane-containing molecules. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,2-diphenylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c17-15(18)14-11-16(14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITOQLBHYDWJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7150-12-1 | |
| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-12-1 | |
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| Record name | 2,2-Diphenylcyclopropanecarboxylic acid | |
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| Record name | 7150-12-1 | |
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| Record name | 2,2-diphenylcyclopropanecarboxylic acid | |
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Chemical Transformations and Reaction Mechanisms of 2,2 Diphenylcyclopropanecarboxylic Acid
Functional Group Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional handle that allows for a range of synthetic modifications. These reactions typically leave the diphenylcyclopropane core intact.
Oxidation Reactions Leading to Ketones or Aldehydes
The direct oxidation of a carboxylic acid to a ketone or aldehyde is a chemically challenging and generally unfavorable transformation, as carboxylic acids represent a high oxidation state for an organic functional group. Typically, the oxidation of organic molecules, such as primary alcohols and aldehydes, leads to the formation of carboxylic acids.
However, a related class of reactions known as oxidative decarboxylation involves the removal of the carboxyl group with a concurrent oxidation event. While not a direct oxidation of the acid itself, this process can lead to the formation of new carbonyl-containing compounds or other products. For instance, in biological systems, α-keto acids undergo oxidative decarboxylation catalyzed by enzyme complexes like the pyruvate (B1213749) dehydrogenase complex to form thioesters such as acetyl-CoA. wikipedia.orgyoutube.com In synthetic chemistry, radical-induced decarboxylation can occur. For example, peroxyl radicals can induce the decarboxylation of benzoic acid, though this typically results in the formation of CO2 and other degradation products rather than a stable ketone or aldehyde. nih.gov A specific, high-yield synthetic method for converting 2,2-diphenylcyclopropanecarboxylic acid directly to a ketone or aldehyde via oxidation of the carboxyl group is not commonly reported in standard organic literature due to the inherent stability of the carboxylic acid functional group.
Reduction Reactions of the Carboxylic Acid Group
The carboxylic acid group of this compound can be readily reduced to a primary alcohol. This transformation requires a powerful reducing agent due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. masterorganicchemistry.comlibretexts.org Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not reactive enough to reduce carboxylic acids. libretexts.orgquora.com
Table 1: Reduction of this compound
| Reactant | Reagent | Product |
|---|
The reaction mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and a hydride, which releases hydrogen gas. youtube.com Subsequently, the resulting carboxylate is reduced. The high reactivity of LiAlH₄ necessitates the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as it reacts violently with water. libretexts.org
Esterification and Hydrolysis Reactions of this compound Derivatives
Like other carboxylic acids, this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. This equilibrium process is known as the Fischer esterification. masterorganicchemistry.comlibretexts.org
The mechanism involves the protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄, TsOH), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgyoutube.com The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.commasterorganicchemistry.com
Table 2: Fischer Esterification of this compound
| Carboxylic Acid | Alcohol (R'-OH) | Catalyst | Product (Ester) |
|---|---|---|---|
| This compound | Methanol (CH₃OH) | H₂SO₄ | Methyl 2,2-diphenylcyclopropanecarboxylate |
To drive the equilibrium toward the ester product, it is common practice to use a large excess of the alcohol or to remove the water that is formed during the reaction. libretexts.orgorganic-chemistry.org
The reverse reaction, ester hydrolysis, can be achieved by treating the ester derivative with water in the presence of either an acid or a base catalyst. Acid-catalyzed hydrolysis follows the reverse mechanism of Fischer esterification. masterorganicchemistry.com Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and the alcohol.
Halodecarboxylation Reactions
Halodecarboxylation is a process that converts a carboxylic acid into an organohalide with one fewer carbon atom. wikipedia.org The most well-known example is the Hunsdiecker reaction, where a silver salt of a carboxylic acid reacts with a halogen (typically bromine) to produce an organic halide. chemeurope.comunacademy.combyjus.com
This reaction can be applied to this compound to synthesize 1-halo-2,2-diphenylcyclopropanes. The first step involves converting the carboxylic acid to its silver salt using a silver source like silver oxide. vaia.com This silver carboxylate is then treated with elemental bromine in an inert solvent such as carbon tetrachloride (CCl₄). byjus.com
The reaction is believed to proceed through a radical chain mechanism. An acyl hypobromite (B1234621) intermediate is formed initially, which then undergoes homolytic cleavage to generate a carboxyl radical. This radical rapidly loses carbon dioxide to form a 2,2-diphenylcyclopropyl radical, which then abstracts a bromine atom from another acyl hypobromite molecule to form the final product and propagate the chain. wikipedia.orgchemeurope.com
Table 3: Hunsdiecker Reaction of this compound
| Reactant | Reagents | Product |
|---|
Cyclopropane (B1198618) Ring Reactivity and Rearrangements
The three-membered ring of cyclopropane is highly strained, with C-C-C bond angles of 60°. This strain energy allows the ring to undergo cleavage reactions under conditions that would not affect acyclic alkanes.
Ring-Opening Reactions
The cyclopropane ring in this compound and its derivatives can be opened, particularly when activated by both donor and acceptor groups (a "donor-acceptor" cyclopropane). The two phenyl groups act as electron donors, while the carboxylic acid or ester group functions as an electron acceptor. This electronic arrangement facilitates ring-opening, especially in the presence of Lewis acids. uni-regensburg.de
When treated with a Lewis acid (e.g., SnCl₄, Yb(OTf)₃), the catalyst coordinates to the carbonyl oxygen of the acceptor group. This coordination polarizes the molecule and weakens the adjacent C-C bond of the cyclopropane ring, leading to heterolytic cleavage. uni-regensburg.dersc.org This ring-opening generates a stabilized 1,3-dipole or zwitterionic intermediate, which can then be trapped by various nucleophiles or participate in cycloaddition reactions. uni-regensburg.delnu.edu.cn The specific outcome of the reaction depends on the reaction conditions and the nature of any trapping agents present. For example, Lewis acid-catalyzed reactions of similar donor-acceptor cyclopropanes with various nucleophiles can lead to the formation of complex carbocyclic and heterocyclic systems. uni-regensburg.descilit.comresearchgate.net
Skeletal Rearrangement Reactions of Cyclopropane Derivatives
The high ring strain of the cyclopropane core in this compound and its derivatives is a powerful driving force for various skeletal rearrangement reactions. These transformations often lead to the formation of more stable five-membered rings or other thermodynamically favored structures.
Vinyl Cyclopropane Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal or photochemically induced ring expansion reaction. wikipedia.org This process converts a vinyl-substituted cyclopropane into a cyclopentene (B43876) ring system. For derivatives of this compound, the introduction of a vinyl group at the C1 position would create a substrate primed for this transformation.
The mechanism of the vinylcyclopropane (B126155) rearrangement can proceed through either a concerted, orbital-symmetry-controlled pericyclic pathway or a stepwise process involving a diradical intermediate. wikipedia.org The exact mechanism is highly dependent on the specific substrate and reaction conditions. In the case of 1,1-disubstituted-2-vinylcyclopropanes, such as a derivative of the title compound, thermal rearrangement below 300°C can lead to the corresponding 4,4-disubstituted cyclopentenes. For instance, 1,1-diphenyl-2-vinylcyclopropane rearranges almost quantitatively to 4,4-diphenylcyclopentene at 250°C. koreascience.kr The presence of the two phenyl groups at the C2 position of the cyclopropane ring would be expected to stabilize a potential diradical intermediate, thus facilitating the rearrangement.
The general transformation can be summarized in the following table:
| Reactant Structure | Product Structure | Reaction Conditions |
| 1,1-Diphenyl-2-vinylcyclopropane | 4,4-Diphenylcyclopentene | Thermal (250°C) |
This rearrangement provides a powerful synthetic tool for accessing cyclopentene derivatives, which are common motifs in various natural products and biologically active molecules. wikipedia.org
Acid-Promoted Isomerizations
Under acidic conditions, the strained cyclopropane ring of this compound and its derivatives can undergo ring-opening to form a carbocationic intermediate. This intermediate is susceptible to various rearrangements, leading to isomerized products. The protonation of the cyclopropane ring or the carbonyl group of the carboxylic acid can initiate this process.
The stability of the resulting carbocation plays a crucial role in directing the course of the rearrangement. The presence of two phenyl groups at the C2 position can significantly stabilize an adjacent positive charge through resonance. Acid-catalyzed ring-opening reactions of cyclopropanes can proceed via SN1 or SN2-like mechanisms, depending on the substrate and the nucleophile present. youtube.comkhanacademy.org For derivatives of this compound, the formation of a tertiary benzylic carbocation upon ring opening would be a highly favorable process. This carbocation can then be trapped by a nucleophile or undergo further rearrangement to yield a more stable product.
Nazarov Cyclization and Wagner-Meerwein Migrations
While not a direct rearrangement of the parent acid, derivatives of this compound could potentially serve as precursors for the Nazarov cyclization. This reaction involves the acid-catalyzed 4π-electrocyclization of a divinyl ketone to form a cyclopentenone. A synthetic pathway that converts the carboxylic acid functionality into a vinyl ketone and introduces another vinyl group could lead to a suitable substrate for this cyclization.
More directly relevant are Wagner-Meerwein rearrangements, which are characteristic of carbocation chemistry. koreascience.krontosight.airesearchgate.netwikipedia.org As mentioned in the previous section, acid-promoted isomerization of 2,2-diphenylcyclopropane derivatives proceeds through carbocationic intermediates. These intermediates are prone to 1,2-shifts of alkyl or aryl groups to form more stable carbocations.
For example, if a carbocation is generated at the C1 position of the cyclopropane ring, a Wagner-Meerwein shift of one of the phenyl groups from the C2 position could occur. This would lead to a rearranged carbocation, which could then be quenched by a nucleophile or undergo elimination to form an alkene. The driving force for such a rearrangement is the formation of a more stabilized carbocation.
Photochemical Reactivity of this compound Derivatives
The photochemical behavior of cyclopropane derivatives is a rich area of study, often leading to unique and synthetically useful transformations. For derivatives of this compound, irradiation can induce various reactions, including cis-trans isomerizations, ring-opening, and rearrangements.
The specific photochemical outcome is dependent on the nature of the excited state (singlet or triplet) and the presence of sensitizers. For example, the photolysis of 2-methylcyclopentanone, a related cyclic ketone, results in the formation of various products through different decomposition pathways. nih.gov In the context of 2,2-diphenylcyclopropane derivatives, the phenyl groups act as chromophores, absorbing UV light and initiating photochemical processes.
Electrophilic Aromatic Substitution on Phenyl Moieties
The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can act as an electron-donating group, activating the attached phenyl rings towards electrophilic attack.
The 2,2-diphenylcyclopropylcarbonyl moiety as a whole will direct incoming electrophiles to the ortho and para positions of the phenyl rings. This is because the cyclopropyl group's activating effect outweighs the deactivating effect of the carbonyl group, which would typically direct meta. However, the steric bulk of the cyclopropane ring and the other phenyl group may hinder substitution at the ortho positions, potentially favoring the para products.
The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. researchgate.net Subsequent deprotonation restores the aromaticity of the ring.
A summary of expected directing effects is presented below:
| Substituent Group | Activating/Deactivating | Directing Effect |
| Cyclopropyl | Activating | Ortho, Para |
| Carbonyl | Deactivating | Meta |
| 2,2-Diphenylcyclopropylcarbonyl | Net Activating (inferred) | Ortho, Para |
Role as a Building Block in Complex Molecule Synthesis
Carboxylic acids are fundamental building blocks in organic synthesis, and this compound is no exception. nih.gov Its rigid cyclopropane core and the presence of multiple functionalizable sites (the carboxylic acid and the two phenyl rings) make it an attractive starting material for the synthesis of more complex molecules.
The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, alcohols, and ketones, opening up a wide range of subsequent transformations. For instance, derivatives of cyclopropanecarboxylic acid have been explored for their potential pharmaceutical applications, including analgesic, anti-inflammatory, and antimicrobial effects. ontosight.ai
Furthermore, the chiral nature of substituted cyclopropanes makes them valuable as chiral building blocks in asymmetric synthesis. sigmaaldrich.comrsc.org Enantiomerically pure forms of this compound or its derivatives can be used to introduce specific stereochemistry into a target molecule, which is of paramount importance in drug discovery and development.
While specific total syntheses employing this compound as a key building block are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a precursor in the synthesis of complex natural products and pharmaceuticals.
Lack of Publicly Available Research on this compound in Coordination Chemistry
Despite a thorough search of available scientific literature, there is a notable absence of published research detailing the use of this compound as a ligand in coordination chemistry. Extensive queries have failed to identify any specific examples of coordination complexes, metal-organic frameworks, or polymeric structures involving this particular compound.
Consequently, information regarding its synthesis, structural characterization, and the properties of any potential coordination compounds is not available in the public domain. This includes a lack of data on:
Metal Complexes: The identity of metal ions that may form complexes with this compound.
Coordination Modes: The manner in which the carboxylate group and the diphenylcyclopropane moiety might coordinate to a metal center.
Structural Data: Crystallographic or spectroscopic data that would elucidate the structure of any such complexes.
Reaction Mechanisms: The pathways through which this compound might react with metal precursors to form coordination compounds.
This lack of information prevents the creation of detailed research findings or data tables as requested. The scientific community has, to date, not published studies focusing on the application of this compound as a ligand in the field of coordination chemistry.
Stereochemical Aspects and Chirality in 2,2 Diphenylcyclopropanecarboxylic Acid Chemistry
Enantiomeric Resolution Techniques
The separation of racemic mixtures into their individual enantiomers, a process known as resolution, is critical for the application of chiral compounds. For 2,2-diphenylcyclopropanecarboxylic acid, a carboxylic acid, the most prevalent method involves its conversion into a pair of diastereomeric salts.
Methods for Resolution of Enantiomorphs
The classical method for resolving racemic this compound involves reaction with a single enantiomer of a chiral base. This acid-base reaction converts the pair of enantiomers into a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.org
Once a diastereomeric salt has been isolated through crystallization, the optically pure carboxylic acid can be regenerated by treatment with a strong acid, which protonates the carboxylate and liberates the enantiomerically enriched this compound. The chiral base can often be recovered and reused. libretexts.org Common resolving agents for carboxylic acids are naturally occurring and synthetically available chiral amines.
Table 1: Common Chiral Bases for Resolution of Carboxylic Acids
| Resolving Agent | Type |
|---|---|
| Brucine | Alkaloid |
| Strychnine | Alkaloid |
| Quinine | Alkaloid |
| (+)- and (−)-α-phenylethylamine | Synthetic Amine |
| (S)-1-phenylethylamine | Synthetic Amine |
(This table lists common agents applicable to the resolution of racemic acids like this compound). libretexts.orgresearchgate.netlibretexts.org
The efficiency of the resolution is highly dependent on the choice of both the chiral base and the crystallization solvent, often requiring empirical screening to identify the optimal conditions for achieving high diastereomeric and subsequent enantiomeric purity. wikipedia.org
Derivatization Strategies for Enantiomeric Purity Analysis of Alcohols
Beyond its own resolution, this compound serves as a valuable chiral derivatizing agent (CDA) for determining the enantiomeric purity of chiral alcohols. wikipedia.org In this application, an enantiomerically pure form of this compound, typically as its more reactive acid chloride, is reacted with a racemic or enantioenriched alcohol. This reaction forms a mixture of diastereomeric esters.
These resulting diastereomers can be distinguished and quantified using modern analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The diastereomeric esters often exhibit distinct chemical shifts for certain protons, particularly those near the newly formed ester linkage and the chiral centers. The integration of these separate signals allows for the direct calculation of the enantiomeric ratio of the original alcohol.
High-Performance Liquid Chromatography (HPLC): When using a standard (achiral) stationary phase, the diastereomeric esters will have different retention times, allowing for their separation and quantification. scirp.org
This method provides a reliable alternative to direct analysis on more expensive chiral stationary phases. The rigid cyclopropane (B1198618) ring and the bulky phenyl groups of the derivatizing agent can create significant conformational differences between the diastereomers, leading to effective separation and analysis. scirp.org
Determination of Absolute and Relative Configurations of Substituted Derivatives
Determining the precise three-dimensional arrangement of atoms—the absolute and relative configuration—of this compound derivatives is fundamental to understanding their chemical behavior. Various spectroscopic and analytical methods are employed for this purpose.
One powerful technique is Vibrational Circular Dichroism (VCD) . VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer with the spectrum predicted by quantum chemical calculations (such as density functional theory, DFT), the absolute configuration can be unambiguously assigned. nih.gov To simplify the analysis and eliminate complications from intermolecular hydrogen bonding that occurs with carboxylic acids, they are often converted to their corresponding methyl esters prior to VCD analysis. nih.gov
X-ray crystallography provides the most definitive determination of both relative and absolute configuration. If a suitable single crystal of a derivative can be grown, this technique can map the exact position of each atom in the molecule.
Additionally, NMR spectroscopy , through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations, can be used to deduce the relative configuration of substituents on the cyclopropane ring and in side chains. mdpi.com For determining absolute configuration, derivatization with a CDA of known absolute configuration, such as Mosher's acid, can be used to correlate the configuration of the unknown center. wikipedia.org
Studies on Racemization Mechanisms and Configurational Stability of Chiral Analogues
The configurational stability of the chiral centers in this compound is a key aspect of its utility in asymmetric synthesis. The stereocenter at the C1 carbon, which bears the carboxyl group, is generally considered configurationally stable under typical laboratory conditions.
Racemization would require the removal of the proton at the C1 position to form a carbanion, which could then invert its configuration. However, the C-H bond on a cyclopropane ring has a higher s-character than a typical sp³-hybridized carbon, making the proton less acidic and more difficult to remove. Therefore, epimerization or racemization at this center is not a common process unless subjected to very harsh basic conditions. The stability of chiral auxiliaries is paramount, as any loss of stereochemical fidelity during a reaction would diminish the enantiomeric purity of the final product. wikipedia.org
Chiral Auxiliary Applications in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org Enantiomerically pure this compound can function as such an auxiliary.
The general strategy involves forming an amide or ester linkage between the chiral acid and a prochiral substrate. The bulky and conformationally defined structure of the diphenylcyclopropyl group then shields one face of the molecule, directing an incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer of the product. researchgate.net
Table 2: Potential Asymmetric Reactions Using a Chiral Auxiliary
| Reaction Type | Description |
|---|---|
| Alkylation | The auxiliary directs the approach of an alkylating agent to a prochiral enolate. |
| Aldol Reaction | Controls the facial selectivity of an enolate addition to an aldehyde, establishing two new stereocenters. researchgate.net |
| Diels-Alder Reaction | The auxiliary attached to a dienophile directs the approach of the diene. |
After the stereoselective bond formation is complete, the auxiliary is cleaved from the product, which now possesses the desired stereochemistry. The chiral auxiliary can ideally be recovered and reused, making the process more efficient. wikipedia.org The effectiveness of the auxiliary is measured by the diastereomeric ratio (d.r.) of the products formed.
Solvent Effects on Asymmetric Stereochemistry in this compound Formation
The synthesis of this compound and its derivatives can be influenced by the choice of solvent, particularly in asymmetric reactions where stereochemical control is desired. The solvent can affect the reaction's rate, yield, and, most importantly, its stereoselectivity.
Solvent polarity plays a critical role. frontiersin.org In reactions involving charged intermediates or transition states, polar solvents can offer stabilization that may differ for the pathways leading to different stereoisomers. For instance, in the formation of the cyclopropane ring via a carbene or carbenoid addition to an alkene, the solvent can influence the aggregation state and reactivity of the organometallic species involved, thereby altering the diastereoselectivity or enantioselectivity.
Furthermore, coordinating solvents can interact with Lewis acid catalysts or reagents, modifying their steric and electronic properties. This modulation can directly impact the facial selectivity of the reaction. In some cases, changing the solvent can even invert the stereochemical outcome of a reaction, providing access to either diastereomer from the same chiral catalyst or auxiliary. researchgate.net Studies on the oxidation of aldehydes have shown that protic solvents, through hydrogen bonding, can enhance selectivity by influencing the stability of transition states. frontiersin.org A similar principle can apply to the formation of cyclopropane rings where specific solvent-reactant interactions can favor one stereochemical pathway over another.
Medicinal Chemistry and Biological Activity of 2,2 Diphenylcyclopropanecarboxylic Acid Derivatives
Pharmacological Studies and Therapeutic Potential
Antitumor Activity Research
Derivatives of the closely related 2-phenylcyclopropane-1-carboxamide have been investigated for their potential to combat cancer. These studies have focused on their effects on cancer cell proliferation, their ability to induce programmed cell death (apoptosis), and their influence on the cell cycle.
Currently, there is a lack of publicly available scientific literature detailing the in vivo evaluation of 2,2-diphenylcyclopropanecarboxylic acid derivatives in mouse models for tumor growth inhibition. While preclinical studies often involve such animal models to assess the efficacy and safety of new compounds, specific data for this particular class of compounds has not been reported in the reviewed literature. Further research, including xenograft studies in mice, would be necessary to determine the in vivo antitumor potential of these derivatives.
Research into anthranilamide-based 2-phenylcyclopropane-1-carboxamides has demonstrated their cytotoxic effects on human leukemia K562 cells. One particular derivative was found to induce an arrest in the G2/M phase of the cell cycle. This cell cycle checkpoint is a critical control point that prevents cells from entering mitosis with damaged DNA. The induction of G2/M arrest is a common mechanism of action for many anticancer agents.
Furthermore, the study revealed that the observed cytotoxic effect was related to the generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK), which are known to be involved in stress-induced apoptosis. The activation of caspase-3, a key executioner caspase in the apoptotic cascade, confirmed that these derivatives induce apoptosis in a caspase-dependent manner. The research also pointed to the involvement of DNA lesions, as evidenced by an increase in phospho-ATM and γH2AX, which are markers of a DNA damage response.
Table 1: Effects of a 2-Phenylcyclopropane-1-carboxamide Derivative on K562 Leukemia Cells
| Cellular Effect | Observation | Implication in Cancer Therapy |
| Cell Cycle | Arrest in G2/M phase | Prevents proliferation of cancer cells |
| Apoptosis | Induction of caspase-3 dependent apoptosis | Promotes programmed cell death of cancer cells |
| Cellular Stress | Generation of Reactive Oxygen Species (ROS) | Can trigger apoptotic pathways |
| Signaling Pathway | Activation of JNK | Involved in stress-induced cell death |
| DNA Damage | Increase in phospho-ATM and γH2AX | Indicates DNA lesions, a trigger for apoptosis |
Antimicrobial Activity Investigations
While specific studies on the antimicrobial properties of this compound are limited, research on a broader class of amide derivatives containing a cyclopropane (B1198618) ring has provided some insights into their potential as antimicrobial agents. A study involving the synthesis of fifty-three different cyclopropane-containing amide derivatives and their evaluation against various bacterial and fungal strains revealed that some of these compounds exhibit moderate antimicrobial activity. nih.gov
The antibacterial activity was tested against Gram-positive bacteria (Staphylococcus aureus) and Gram-negative bacteria (Escherichia coli). Several compounds showed moderate inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC80) of 32 and 64 µg/mL. semanticscholar.org The activity against Escherichia coli was generally weaker, with the most active compounds having an MIC80 of 32 and 64 µg/mL. semanticscholar.org
In terms of antifungal activity against Candida albicans, a number of the tested cyclopropane derivatives displayed moderate activity with MIC80 values of 32 and 64 µg/mL. mdpi.com Notably, a few compounds demonstrated promising antifungal activity with an MIC80 of 16 µg/mL. nih.gov
Table 2: Antimicrobial Activity of Selected Cyclopropane-Containing Amide Derivatives
| Microorganism | Activity Level | MIC80 (µg/mL) |
| Staphylococcus aureus | Moderate | 32 - 64 |
| Escherichia coli | Moderate | 32 - 64 |
| Candida albicans | Moderate to Promising | 16 - 64 |
It is important to note that these findings are for a diverse group of cyclopropane amides and not specifically for this compound derivatives. The nature of the substituents on both the phenyl ring and the amide nitrogen plays a crucial role in determining the antimicrobial potency.
Enzyme Inhibition Mechanisms of this compound
The investigation into the specific enzyme inhibition mechanisms of this compound and its derivatives is an emerging area of research. While detailed studies identifying specific molecular targets are not extensively available, related research on other cyclopropane-containing compounds provides a basis for potential mechanisms of action.
Specific molecular targets for this compound derivatives have not yet been definitively identified in the scientific literature. However, molecular docking studies on some antifungal amide derivatives containing a cyclopropane ring suggest that they may interact with the CYP51 protein. nih.gov CYP51, also known as lanosterol (B1674476) 14α-demethylase, is a crucial enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. This is a well-established target for many antifungal drugs.
The potential for cyclopropane derivatives to act as enzyme inhibitors is an active area of investigation in drug discovery. The rigid conformation of the cyclopropane ring can be advantageous in positioning functional groups for optimal interaction with the active site of an enzyme. Further research is needed to elucidate the specific enzymes that are inhibited by this compound derivatives and to understand the molecular basis of these interactions. This knowledge would be invaluable for the rational design of more potent and selective therapeutic agents.
Disruption of Key Biochemical Pathways
Derivatives of 2-phenylcyclopropane carboxylic acid have been identified as potent inhibitors of O-acetylserine sulfhydrylase (OASS), an enzyme crucial for the biosynthesis of cysteine in bacteria. This pathway, part of the reductive sulfur assimilation process, is absent in mammals, making OASS a viable target for the development of new antibacterial agents.
Research into a series of 2-phenylcyclopropane carboxylic acids revealed their ability to inhibit OASS from Salmonella enterica serovar Typhimurium with nanomolar affinity. Despite this high affinity, the lead compounds showed poor antibacterial activity, which was attributed to low permeability through the bacterial cell membrane. Subsequent modifications to the hit compound's structure were rationally designed to enhance passage through the outer membrane porins. Several of these new derivatives successfully maintained nanomolar binding affinity for the enzyme, demonstrating that the 2-phenylcyclopropane scaffold is a promising base for developing inhibitors that disrupt this essential bacterial biochemical pathway.
| Compound Class | Target Enzyme | Biological Pathway | Significance |
|---|---|---|---|
| 2-Phenylcyclopropane Carboxylic Acids | O-acetylserine sulfhydrylase (OASS) | Cysteine Biosynthesis (in bacteria) | Potential as novel antibacterial agents by disrupting a pathway absent in mammals. |
Exploration of Anti-Tussive Activity and Other Therapeutic Effects
The direct anti-tussive (cough-suppressing) activity of this compound itself is not extensively documented in publicly available research. However, the broader class of cyclopropane-containing molecules has been investigated for various therapeutic effects. For instance, some centrally acting drugs for other indications may have side effects that influence cough reflexes, but specific studies focusing on this compound as a primary anti-tussive agent are not prominent. The therapeutic landscape of cough suppressants is dominated by opioids like codeine and non-opioids such as dextromethorphan, which act on the central nervous system to suppress the cough reflex. nih.govsemanticscholar.org The potential for novel structures like this compound to act on these or other pathways related to cough remains an area for future investigation.
Role as Molecular Scaffolds in Drug Discovery and Design
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and drug design. nih.gov Its rigid, three-dimensional structure provides a fixed orientation for substituents, which can lead to higher binding affinity and selectivity for biological targets. mayoclinic.org This conformational rigidity also reduces the entropic penalty upon binding to a receptor, potentially enhancing potency. webmd.comacs.org
Design and Optimization of Bioactive Compounds Based on the 2,2-Diphenylcyclopropane Scaffold
The 2,2-diphenylcyclopropane scaffold offers a unique combination of rigidity and lipophilicity that medicinal chemists can exploit. The cyclopropane ring is metabolically stable and can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or an alkene, while presenting a distinct spatial arrangement. nih.gov This makes it an attractive core structure for designing new therapeutic agents.
An example of this design strategy can be seen in the development of novel inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. In this research, α-substituted phenylcyclopropyl groups were successfully used to mimic the biologically active, non-planar conformation of ortho-substituted biphenyl (B1667301) moieties. medlineplus.gov This approach demonstrates how the defined geometry of a phenylcyclopropane scaffold can be used to achieve structural diversity and optimize interactions with a specific biological target, leading to highly potent compounds. medlineplus.gov The design of such compounds often involves computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict and optimize the biological activity of newly designed molecules based on the core scaffold. nih.govdrugbank.com
Structure-Activity Relationship (SAR) Studies Through Scaffold Modification
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the therapeutic potential of a scaffold. By systematically modifying the core structure and its substituents, researchers can determine which chemical features are essential for biological activity. For cyclopropane-based scaffolds, SAR studies often explore variations in stereochemistry (cis/trans isomers) and the nature of the substituents on the ring.
For example, in the development of broad-spectrum coronavirus 3C-like protease inhibitors, a series of compounds incorporating a cyclopropane ring were synthesized and evaluated. medlineplus.gov SAR studies revealed that replacing a methylene (B1212753) group in the cyclopropane ring with a gem-difluoro group significantly increased the inhibitory potency. medlineplus.gov This type of modification alters the electronic properties of the scaffold and can influence binding interactions with the target protein. Such studies provide critical insights that guide the rational design of more effective and selective drug candidates.
| Scaffold Modification | Observed Effect | Implication for SAR |
|---|---|---|
| Introduction of gem-difluoro group | Increased inhibitory potency against 3CL protease | Altering electronic properties of the cyclopropane ring can enhance biological activity. |
| Variation of substituents on the phenyl rings | Changes in binding affinity and selectivity | Substituents play a key role in target interaction and can be optimized to improve efficacy. |
Incorporation into Peptides and Proteins as Conformationally Restricted Amino Acids
The inherent rigidity of the cyclopropane ring makes its derivatives ideal for use as conformationally restricted amino acids in peptidomimetics and peptide-based drug design. ontosight.ai Natural peptides are often highly flexible, which can lead to poor metabolic stability and non-selective binding. Incorporating rigid structural elements can lock the peptide into a specific, biologically active conformation, improving its pharmacological properties. webmd.comacs.org
Influence on Peptide Conformation and Turn Induction (e.g., c3Dip)
When an amino acid derivative of 2,2-diphenylcyclopropane, sometimes referred to as c3Dip, is incorporated into a peptide sequence, it exerts a significant influence on the peptide's secondary structure. The fixed bond angles of the cyclopropane ring severely limit the rotational freedom of the peptide backbone in its vicinity. clevelandclinic.org
This restriction is particularly effective in inducing specific secondary structures, most notably β-turns. A β-turn is a structural motif where the peptide chain reverses its direction, a crucial feature for the folding of globular proteins and for molecular recognition processes at the surface of proteins and receptors. By forcing the peptide backbone to adopt a turn-like structure, conformationally restricted amino acids like c3Dip can stabilize a desired bioactive conformation, leading to peptides with enhanced biological affinity and metabolic stability. The precise stereochemistry of the cyclopropane ring and its substituents determines the type of turn that is induced, allowing for fine-tuned control over the peptide's three-dimensional shape. clevelandclinic.org
Implications for Enzyme Inhibition and Protein Reengineering
This section would have explored the role of this compound as a potential enzyme inhibitor. The analysis would have focused on its mechanism of action, identifying specific enzymes targeted by the compound and detailing the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive). Furthermore, this subsection was intended to investigate any applications of this compound in the field of protein reengineering, where small molecules can be used to modify or stabilize protein structures and functions. However, no studies detailing these specific interactions for this compound were identified.
Comparative Studies with Similar Cyclopropanecarboxylic Acid Derivatives for Biological Activity
This section was planned to provide a comparative analysis of the biological activity of this compound against other structurally related compounds. Research on derivatives such as trans-2-phenylcyclopropane-1-carboxylic acid (PCCA) and cyclopropane-1,1-dicarboxylic acid (CDA) has shown their capacity to inhibit enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase. nih.gov A comparative study would have contextualized the biological efficacy of the 2,2-diphenyl variant by contrasting its activity with these and other analogues, such as 2-methyl cyclopropanecarboxylic acid and cyclopropanecarboxylic acid. nih.gov The goal was to elucidate structure-activity relationships, determining how the presence of two phenyl groups at the C2 position influences the compound's biological function compared to mono-phenyl or non-phenylated derivatives. Unfortunately, the necessary data to perform such a comparison for this compound is not available in the reviewed literature.
Due to the lack of specific research findings for this compound in the designated areas, the requested detailed article cannot be generated at this time. Further experimental research would be required to elucidate the medicinal chemistry and biological activity of this particular compound.
Advanced Analytical and Spectroscopic Characterization of 2,2 Diphenylcyclopropanecarboxylic Acid
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide fundamental insights into the molecular architecture of 2,2-diphenylcyclopropanecarboxylic acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
In the ¹H NMR spectrum, the protons of the cyclopropane (B1198618) ring appear as distinct signals in the aliphatic region. The two diastereotopic methylene (B1212753) protons (on C3) typically present as doublets due to geminal coupling and further coupling to the methine proton. The methine proton (on C1) also appears as a doublet. The aromatic protons of the two phenyl groups resonate in the downfield region of the spectrum. The carboxylic acid proton is often observed as a broad singlet at a very downfield chemical shift. sciengine.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. Key signals include those for the carboxyl carbon, the quaternary carbon (C2) bearing the two phenyl groups, the methine carbon (C1), and the methylene carbon (C3) of the cyclopropane ring. The aromatic carbons of the phenyl groups appear as a set of signals in the characteristic aromatic region (typically 125-145 ppm). sciengine.com
Table 1: Representative NMR Spectroscopic Data for this compound Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Nucleus | Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
|---|---|---|---|---|
| ¹H NMR | Carboxylic Acid (-COOH) | ~9.74 | s (broad) | - |
| Phenyl (Ar-H) | ~6.85 - 7.46 | m | - | |
| Methine (-CH-) | ~2.58 | d | 5.3 | |
| Methylene (-CH₂) | ~2.43 | d | 5.3 | |
| ¹³C NMR | Carboxylic Acid (-COOH) | ~177.4 | - | |
| Phenyl (ipso-C) | ~141.8, 140.8 | - | ||
| Phenyl (Ar-C) | - | - | ||
| Cyclopropyl (B3062369) (C1, C2, C3) | - | - |
Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) would be observed. Key fragmentation pathways would likely include:
Decarboxylation: Loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) to yield a significant fragment ion.
Ring Opening: Cleavage of the strained cyclopropane ring.
Phenyl Group Fragmentation: Fragmentation characteristic of the benzene (B151609) ring, such as the formation of a tropylium (B1234903) ion (m/z 91).
Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for the analysis of volatile or semi-volatile compounds. For a carboxylic acid like this compound, derivatization is often required to increase its volatility and thermal stability. Common derivatization methods include esterification (e.g., to form a methyl ester) or silylation. The resulting derivative can then be separated by GC and analyzed by MS, allowing for both quantification and structural confirmation.
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatography is essential for separating this compound from reaction mixtures and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of an aqueous acidic buffer and an organic modifier like acetonitrile (B52724) or methanol, a sharp, symmetrical peak corresponding to the compound can be obtained. Purity is determined by integrating the area of this peak relative to the total area of all peaks in the chromatogram.
Since this compound is chiral, Chiral HPLC is the definitive method for separating its enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are commonly employed for this purpose.
While specific conditions for the parent acid are not detailed in the searched literature, a method for the closely related (R)-1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylic acid has been reported, providing a model for the separation. tu-dortmund.de
Table 2: Representative Chiral HPLC Conditions for a this compound Derivative
| Parameter | Condition |
|---|---|
| Column | Chiralpak IA-3 (150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | n-heptane / 2-propanol (90:10) |
| Flow Rate | 1 mL/min |
| Temperature | 298 K (25 °C) |
| Detection | UV at 262 nm |
| Retention Times | Major enantiomer: 6.49 min |
| Minor enantiomer: 7.34 min |
X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination
For a chiral compound, X-ray diffraction analysis of a single crystal of one enantiomer allows for the unambiguous determination of its absolute configuration. The crystal and molecular structure of S-(+)-2,2-diphenylcyclopropanecarboxylic acid has been successfully determined using this method. brandeis.eduresearchgate.net The analysis reveals the precise spatial arrangement of the phenyl, cyclopropyl, and carboxylic acid groups. This structural information is crucial for understanding how the molecule packs in a crystal lattice and for rationalizing its behavior in solid-state reactions. brandeis.eduresearchgate.net
Other Advanced Analytical Techniques in the Analysis of Organic Compounds
In addition to the primary techniques above, other spectroscopic methods provide valuable complementary information for the characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would show characteristic absorption bands confirming its key structural features.
Table 3: Expected Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Very broad band due to hydrogen bonding. researchgate.netmdpi.com |
| C-H stretch (Aromatic) | 3100 - 3000 | Sharp peaks characteristic of sp² C-H bonds. |
| C-H stretch (Aliphatic/Cyclopropyl) | 3000 - 2850 | Sharp peaks characteristic of sp³ C-H bonds. |
| C=O stretch (Carboxylic Acid) | ~1700 | Strong, sharp absorption. researchgate.net |
| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands of varying intensity. |
| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Medium to strong absorption. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the two phenyl groups. The spectrum would be expected to show strong absorptions in the UV region (around 200-280 nm) corresponding to π → π* electronic transitions within the aromatic rings. academie-sciences.frresearchgate.netnih.gov The exact position and intensity of these absorptions can be influenced by the solvent and the substitution on the rings.
Theoretical and Computational Investigations of 2,2 Diphenylcyclopropanecarboxylic Acid
Quantum Mechanical Calculations for Conformational Analysis and Energy Landscapes
No specific studies detailing the quantum mechanical calculations for a comprehensive conformational analysis and the energy landscape of 2,2-diphenylcyclopropanecarboxylic acid are available. Such a study would typically involve geometry optimizations of various possible conformers, arising from the rotation of the phenyl groups and the carboxylic acid group, using methods like Density Functional Theory (DFT). The relative energies of these conformers would be calculated to identify the most stable structures and to construct a potential energy surface.
Molecular Docking and Binding Mode Predictions for Biological Interactions
There are no published molecular docking studies specifically investigating the binding of this compound to biological targets. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, potential targets could be enzymes or receptors where its structural motifs might suggest inhibitory or binding activity. A typical docking study would report binding affinities (e.g., in kcal/mol) and detail the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues of the target protein.
In Silico Studies for Drug Design and Mechanism Elucidation
Specific in silico studies for the design of drugs based on the this compound scaffold or to elucidate its mechanism of action are not found in the literature. Such studies often involve creating a library of virtual derivatives and using quantitative structure-activity relationship (QSAR) models or pharmacophore modeling to predict their biological activity and to understand the structural requirements for this activity.
Electronic Structure Calculations for Reactivity Prediction and Substituent Effects
While general principles of electronic structure theory can be applied, specific electronic structure calculations for this compound to predict its reactivity and the effects of substituents are not documented. These calculations, often using DFT, would provide information on molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and atomic charges, which are crucial for understanding the molecule's reactivity towards electrophiles and nucleophiles. The effect of adding different substituent groups to the phenyl rings on these electronic properties would also be a key aspect of such an investigation.
Transition State Modeling in Reaction Mechanism Studies
There is a lack of published research on the transition state modeling for reactions involving this compound. This type of study is essential for understanding the mechanisms of chemical reactions, such as the opening of the cyclopropane (B1198618) ring or reactions at the carboxylic acid group. Computational methods would be used to locate the transition state structures and calculate the activation energies, providing a detailed picture of the reaction pathway.
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of cyclopropane-containing molecules is a cornerstone of modern organic chemistry, and the development of environmentally benign methods is a key research focus. thieme-connect.de For 2,2-diphenylcyclopropanecarboxylic acid and its derivatives, future synthetic strategies are expected to move beyond traditional methods, which can sometimes involve harsh reagents and produce significant waste.
Green Chemistry Approaches: Recent advancements in green chemistry are paving the way for more sustainable routes to cyclopropane (B1198618) derivatives. thieme-connect.de Methodologies such as biocatalysis and photocatalysis are at the forefront of this evolution. thieme-connect.denih.gov Biocatalytic approaches, utilizing enzymes, offer the potential for high stereoselectivity under mild reaction conditions, reducing the need for protecting groups and minimizing solvent use. nih.gov Similarly, visible light-mediated cyclopropanation reactions are gaining traction as they often proceed under ambient temperatures and can utilize readily available and non-toxic catalysts. researchgate.net The application of mechanochemistry, where mechanical force is used to drive chemical reactions, also presents a solvent-free alternative for cyclopropanation. ucl.ac.uk
Catalytic Systems: The exploration of novel catalytic systems is another promising avenue. Titanocene-catalyzed cyclopropanation, for instance, has been shown to be effective for the conversion of carboxylic acid derivatives into cyclopropanols. mdpi.com Further research could adapt such systems for the direct and efficient synthesis of this compound from readily available precursors. Electrocatalytic methods also offer a stereoselective and efficient route for the synthesis of cyclopropanecarboxylic acid derivatives, providing a powerful tool for constructing complex molecular architectures. rsc.org
A comparative look at traditional versus emerging synthetic strategies is presented in the table below.
| Methodology | Key Features | Advantages | Potential for this compound |
| Traditional Synthesis | Often involves multi-step processes, use of stoichiometric reagents, and organic solvents. orgsyn.org | Well-established and reliable for specific transformations. | Current primary methods of synthesis. |
| Biocatalysis | Employs enzymes as catalysts. nih.gov | High selectivity, mild reaction conditions, reduced waste. thieme-connect.de | Potential for enantioselective synthesis of chiral derivatives. |
| Photocatalysis | Uses light to drive chemical reactions with a catalyst. researchgate.net | Energy-efficient, can proceed at ambient temperatures. thieme-connect.de | Greener alternative for the cyclopropanation step. |
| Mechanochemistry | Utilizes mechanical energy to induce reactions. ucl.ac.uk | Solvent-free or solvent-minimized, high efficiency. ucl.ac.uk | Sustainable solid-state synthesis route. |
| Novel Catalysis | Involves new metal-based or organocatalysts. mdpi.comrsc.org | Can offer unique reactivity and selectivity. | Development of more direct and atom-economical syntheses. |
Exploration of New Biological Targets and Broader Therapeutic Applications
The cyclopropyl (B3062369) group is a valuable motif in medicinal chemistry, known to enhance metabolic stability, potency, and permeability of drug candidates. acs.org While the specific biological profile of this compound is not extensively documented, its structural analogues have shown promise, suggesting a rich area for future investigation.
Neurological and Psychiatric Disorders: Derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been evaluated as potential antidepressants, with some compounds showing greater activity than established drugs like imipramine. nih.gov This precedent suggests that derivatives of this compound could be synthesized and screened for activity against a range of neurological and psychiatric targets. The rigid cyclopropane scaffold can help in locking the molecule into a specific conformation, which can be beneficial for receptor binding. acs.org
Anticancer and Antimicrobial Agents: The cyclopropane ring is present in a number of bioactive natural products and clinically used drugs. nih.gov Its unique electronic properties can lead to novel interactions with biological targets. Future research could involve the synthesis of a library of this compound derivatives, such as amides and esters, for screening against various cancer cell lines and microbial strains. For instance, some derivatives of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acids have shown promising antiproliferative activity. mdpi.com
Fragment-Based Drug Design: The 2,2-diphenylcyclopropane moiety can serve as a valuable fragment in fragment-based drug design (FBDD). acs.org This approach involves screening small molecular fragments for binding to a biological target and then growing or linking these fragments to develop more potent leads. The rigid and three-dimensional nature of the cyclopropane ring makes it an attractive scaffold for generating novel intellectual property and exploring new chemical space. nih.gov
| Potential Therapeutic Area | Rationale for Exploration | Key Research Activities |
| Antidepressants | Analogs have shown potent antidepressant activity. nih.gov | Synthesis and screening of amino-functionalized derivatives. |
| Anticancer Agents | The cyclopropane motif is present in many anticancer drugs. nih.gov | Development of a compound library for high-throughput screening. |
| Antimicrobial Agents | Novel scaffolds are needed to combat drug resistance. | Evaluation of derivatives against a panel of bacteria and fungi. |
| Enzyme Inhibitors | The strained ring can interact with enzyme active sites. nih.gov | Targeted design of inhibitors for specific enzymes. |
Potential in Advanced Materials Science and Specialty Chemicals
The application of cyclopropane-containing compounds is not limited to the life sciences. Their unique chemical properties also make them interesting candidates for the development of advanced materials and specialty chemicals.
Polymer Chemistry: Cyclopropanecarboxylic acid and its derivatives can be used as monomers or comonomers in polymerization reactions to create specialized polymers. ketonepharma.com The incorporation of the rigid and bulky 2,2-diphenylcyclopropane unit into a polymer backbone could significantly influence the material's properties, such as its glass transition temperature, thermal stability, and mechanical strength. Research in this area could lead to the development of novel polymers with tailored characteristics for specific applications, including high-performance plastics and specialty coatings. The synthesis of polybutadienes with cyclopropane derivatives has been shown to alter the polymer's properties. researchgate.net
Specialty Chemicals: The reactivity of the strained cyclopropane ring can be exploited for the synthesis of other valuable chemical intermediates. Ring-opening reactions of this compound could provide access to a variety of functionalized acyclic compounds that may be difficult to synthesize through other routes. These compounds could find use as building blocks in the synthesis of agrochemicals, fragrances, and other fine chemicals.
Integration of Computational and Experimental Approaches for Accelerated Discovery
The synergy between computational modeling and experimental work is revolutionizing chemical research. mdpi.com For this compound, this integrated approach can significantly accelerate the discovery and development of new applications.
In Silico Screening and Drug Design: Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of virtual libraries of this compound derivatives. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest probability of success, saving time and resources. For example, in silico models can be used to predict the binding affinity of derivatives to specific protein targets. researchgate.net
Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms and understanding the factors that control reactivity and selectivity. mdpi.comresearchgate.net By modeling the transition states of different synthetic pathways to this compound, researchers can gain insights that will aid in the design of more efficient catalysts and the optimization of reaction conditions. nih.gov Computational studies can also help in understanding the properties of the molecule itself, such as its electronic structure and conformational preferences. nih.gov
Materials Property Prediction: Computational chemistry can also be applied to predict the properties of polymers and other materials derived from this compound. By simulating the behavior of polymer chains containing this monomer, it is possible to estimate bulk properties such as density, modulus, and thermal stability, thus guiding the design of new materials with desired characteristics.
The table below outlines how computational and experimental approaches can be integrated in the study of this compound.
| Research Area | Computational Approach | Experimental Approach | Synergy |
| Drug Discovery | Molecular docking, QSAR, virtual screening. mdpi.com | Synthesis of prioritized compounds, in vitro and in vivo biological assays. | Faster identification of lead compounds with desired biological activity. |
| Synthesis | DFT calculations to model reaction pathways and catalyst performance. mdpi.com | Catalyst screening, reaction optimization, and product characterization. | Rational design of more efficient and sustainable synthetic routes. |
| Materials Science | Molecular dynamics simulations to predict polymer properties. | Synthesis and characterization of new polymers and materials. | Targeted design of materials with specific performance characteristics. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,2-Diphenylcyclopropanecarboxylic acid with high enantiomeric purity?
- Methodology : Utilize cyclopropanation reactions such as the Simmons-Smith reaction or transition-metal-catalyzed [2+1] cycloadditions. For enantioselective synthesis, chiral catalysts (e.g., Rhodium with phosphine ligands) can induce asymmetry during cyclopropane ring formation. Post-synthesis, recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) improves purity. Confirm enantiomeric excess via chiral HPLC or polarimetry .
Q. How can researchers confirm the structural integrity of the cyclopropane ring in this compound?
- Methodology : Employ and NMR spectroscopy to identify characteristic cyclopropane proton signals (δ 1.5–2.5 ppm) and ring carbon shifts (δ 15–25 ppm). X-ray crystallography provides definitive proof of the strained ring geometry. Additionally, IR spectroscopy can detect carboxylate C=O stretches (~1700 cm) to verify functional group retention .
Q. What safety protocols are critical for handling 2,2-Diphenylcyclopropanecoxylic acid in laboratory settings?
- Methodology : Use fume hoods for synthesis steps involving volatile reagents. Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. In case of skin contact, wash immediately with soap and water. For waste disposal, segregate acidic waste and neutralize with sodium bicarbonate before disposal through certified hazardous waste services .
Advanced Research Questions
Q. How do substituents on the cyclopropane ring influence the photochemical reactivity of this compound derivatives?
- Methodology : Photolysis experiments under UV light (254–365 nm) reveal competing pathways: carbene extrusion (dominant in aryl-substituted derivatives) vs. ring-opening rearrangements. Substituent electronic effects (e.g., electron-withdrawing groups on phenyl rings) stabilize carbene intermediates, favoring extrusion. Monitor reaction kinetics via time-resolved UV-Vis spectroscopy and characterize products using GC-MS or high-resolution NMR .
Q. What computational approaches can predict the stability of this compound under varying pH and temperature conditions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and ring strain energy. Molecular dynamics simulations assess conformational stability at elevated temperatures. Compare computed values (carboxylic acid group) with experimental potentiometric titrations to validate predictions .
Q. How can researchers resolve contradictions in biological activity data for this compound analogs?
- Methodology : Conduct structure-activity relationship (SAR) studies with systematically modified analogs (e.g., halogenation, methyl groups). Use in vitro assays (e.g., enzyme inhibition or cell viability tests) under controlled conditions (pH 7.4, 37°C). Cross-validate results with molecular docking simulations to identify critical binding interactions. Address discrepancies by verifying compound purity via LC-MS and controlling for solvent effects .
Q. What strategies optimize the use of this compound as a chiral building block in natural product synthesis?
- Methodology : Incorporate the cyclopropane moiety into polycyclic frameworks via ring-opening cross-coupling (e.g., Suzuki-Miyaura reactions). Protect the carboxylic acid group as a methyl ester during transformations to prevent side reactions. Stereochemical outcomes are controlled using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Monitor diastereomer ratios via NMR if fluorinated intermediates are used .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
